[(6-Propoxy(2-naphthyl))sulfonyl](3-pyridylmethyl)amine
Overview
Description
(6-Propoxy(2-naphthyl))sulfonylamine is a complex organic compound that features a naphthyl group, a sulfonyl group, and a pyridylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxy(2-naphthyl))sulfonylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthyl Derivative Preparation: The initial step involves the preparation of the 6-propoxy-2-naphthyl derivative through a series of reactions including alkylation and sulfonation.
Sulfonylation: The naphthyl derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Pyridylmethylamine Coupling: The final step involves coupling the sulfonylated naphthyl derivative with 3-pyridylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (6-Propoxy(2-naphthyl))sulfonylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Propoxy(2-naphthyl))sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Propoxy(2-naphthyl))sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-Propoxy(2-naphthyl))sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The naphthyl and pyridyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy(2-naphthyl))sulfonylamine
- (6-Ethoxy(2-naphthyl))sulfonylamine
- (6-Butoxy(2-naphthyl))sulfonylamine
Uniqueness
(6-Propoxy(2-naphthyl))sulfonylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-propoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-10-24-18-7-5-17-12-19(8-6-16(17)11-18)25(22,23)21-14-15-4-3-9-20-13-15/h3-9,11-13,21H,2,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXMZZEXCEYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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